8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a complex organic compound belonging to the class of benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines[_{{{CITATION{{{1{3,5-dimethyl-8,9,10,11-tetrahydro [1]benzothieno [3,2-e] 1,2,4 ...{{{CITATION{{{_2{Synthesis of Tetrahydrobenzothieno[ 2,3-d]pyrimidine and ... - MDPI](https://www.mdpi.com/2218-0532/77/4/755).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its oxidized derivatives.
Reduction: : Reduction of the compound to form reduced analogs.
Substitution: : Replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial properties.
Medicine: : Explored for its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: can be compared with other similar compounds, such as:
3,5-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
6-[(4-chlorophenyl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylacetonitrile
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their molecular structures. The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-12-5-14-15(10)6-13-11(9)16-8/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJMFZQAVZKLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319718 | |
Record name | NSC349838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-46-5 | |
Record name | NSC349838 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC349838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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